![molecular formula C18H11N3O6S2 B2509207 (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide CAS No. 380574-04-9](/img/structure/B2509207.png)
(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of solid compound . It is widely used in organic synthesis reactions, often as an intermediate .
Physical And Chemical Properties Analysis
The compound is a solid with a colorless or light yellow color . Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .Scientific Research Applications
Organic Synthesis
The compound’s unique structure, incorporating both a benzodioxole moiety and a thiazolidinone ring, makes it an interesting candidate for organic synthesis. Researchers have explored its potential as a building block for constructing more complex molecules. The presence of the benzodioxole group allows for diverse functionalization, enabling the creation of novel compounds with specific properties .
Anticancer Activity
Studies have investigated the compound’s potential as an anticancer agent. Its structural features may interact with cellular targets involved in cancer progression. Researchers have screened derivatives of this compound for their cytotoxicity against cancer cells, aiming to identify promising candidates for further development .
Anti-HIV Properties
The compound’s thiazolidinone scaffold has attracted attention in the search for new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Scientists have synthesized related derivatives and evaluated their anti-HIV activity. Understanding the interactions between this compound and viral enzymes could lead to the development of effective antiviral drugs .
Biochemical Applications
Given its potential as an antioxidant, anti-infective agent, and cytokine inducer, this compound has been studied in biochemical contexts. Researchers explore its effects on cellular processes, signaling pathways, and immune responses. Investigating its interactions with specific proteins or enzymes may reveal novel therapeutic applications .
Structural Studies
Single crystal X-ray crystallography has provided insights into the molecular geometry of this compound. Understanding its three-dimensional arrangement informs its reactivity and potential binding sites. Researchers have also studied its thermal decomposition behavior using thermogravimetric analysis .
Other Applications
While the above fields represent key areas of interest, additional research efforts may uncover unexpected applications. Scientists continue to explore the compound’s properties, including its pharmacological, catalytic, and material-related aspects .
properties
IUPAC Name |
N-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6S2/c22-16(11-2-4-12(5-3-11)21(24)25)19-20-17(23)15(29-18(20)28)8-10-1-6-13-14(7-10)27-9-26-13/h1-8H,9H2,(H,19,22)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMIPUTMQURSK-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.